9-(4-Hydroxybutyl)guanine

説明

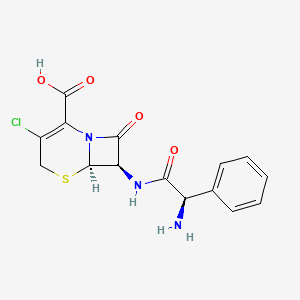

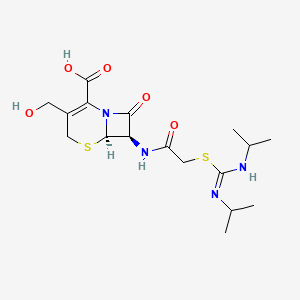

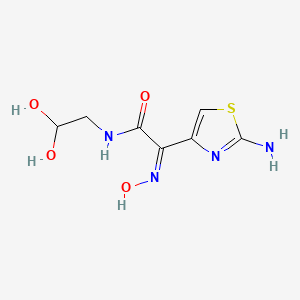

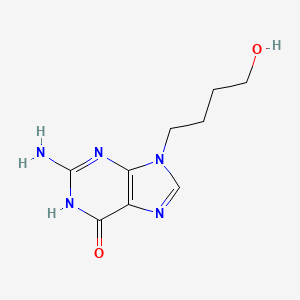

9-(4-Hydroxybutyl)guanine, also known as 2-Amino-1,9-dihydro-9-(4-hydroxybutyl)-6H-purin-6-one, is a compound with the molecular formula C9H13N5O2 and a molecular weight of 223.23 . It is an analogue of acyclovir in which the ether oxygen is replaced by a methylene group .

Synthesis Analysis

The synthesis of 9-(4-Hydroxybutyl)guanine involves the use of a tosylate precursor and [18F]KF . The tosylate precursor reacts with [18F]KF using Kryptofix2.2.2 followed by deprotection to give [18F]FHBT .Molecular Structure Analysis

The molecular structure of 9-(4-Hydroxybutyl)guanine is based on the 2-(phenylthio)-6-oxopurine backbone . This structure is similar to that of the ® and (S) forms of 9-(3,4-dihydroxybutyl)guanine .Chemical Reactions Analysis

9-(4-Hydroxybutyl)guanine is a viral thymidine kinase-dependent inhibitor of virus multiplication . It has been compared for antiherpes activity in vivo and in vitro with the ® and (S) forms of 9-(3,4-dihydroxybutyl)guanine .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-(4-Hydroxybutyl)guanine include a molecular formula of C9H13N5O2 and a molecular weight of 223.23 . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .科学的研究の応用

Antiherpetic Activity : 9-(4-Hydroxybutyl)guanine has been synthesized and tested for its antiherpes activity. It shows inhibition of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in cell cultures at certain concentrations. It also exhibits selective inhibition of HSV-1 DNA synthesis in infected cells and has low cellular toxicity (Larsson, Alenius, Johansson, & Oberg, 1983).

Crystal Structure Analysis : The crystal structure of 9-(4-Hydroxybutyl)guanine, an analogue of acyclovir, has been analyzed. This provides insights into its conformational properties, which are important for understanding its interaction with biological targets (Birnbaum, Johansson, & Shugar, 1987).

Comparison with Other Compounds : Studies have compared the antiherpes effects and pharmacokinetic properties of 9-(4-Hydroxybutyl)guanine with other guanosine analogs. These studies help in understanding the efficacy and potential therapeutic use of this compound in comparison with others (Ericson et al., 1985).

Use in PET Imaging for Viral Infection and Gene Therapy : 9-(4-Hydroxybutyl)guanine has been used to develop imaging agents for positron emission tomography (PET), aiding in the detection of viral infection and monitoring gene therapy (Alauddin & Conti, 1998); (Ponde, Dence, Schuster, & Welch, 2004).

Synthesis of Analogs and Antiviral Activity : There has been research on synthesizing analogues of 9-(4-Hydroxybutyl)guanine and testing their antiviral activities, which is crucial for developing new antiviral drugs (Krim, Taourirte, & Engels, 2011).

作用機序

将来の方向性

Future research could focus on improving the blood-brain barrier (BBB) penetration of 9-(4-Hydroxybutyl)guanine . Although [18F]FHBT showed no statistically significant improvement of BBB permeability compared with [18F]FHBG, the 2-(phenylthio)-6-oxopurine backbone can serve as a novel scaffold for developing HSV1-tk/HSV1-sr39tk reporter gene imaging agents .

特性

IUPAC Name |

2-amino-9-(4-hydroxybutyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O2/c10-9-12-7-6(8(16)13-9)11-5-14(7)3-1-2-4-15/h5,15H,1-4H2,(H3,10,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQJDXCYEPGOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCCCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177750 | |

| Record name | 9-(4-Hydroxybutyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-Hydroxybutyl)guanine | |

CAS RN |

23169-37-1 | |

| Record name | 9-(4-Hydroxybutyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023169371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(4-Hydroxybutyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。